molecular formula C19H19N5O3S B475859 ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 665017-43-6

ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B475859
CAS No.: 665017-43-6
M. Wt: 397.5g/mol
InChI Key: PRDISYACXFARBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a five-membered ring structure containing three nitrogen atoms . This class of compounds is known for their diverse biological activities .


Synthesis Analysis

The synthesis of similar triazole derivatives often involves cyclization reactions . For instance, the basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of a potassium salt with hydrazine hydrate . The compound was then subjected to addition reactions with different aldehydes to synthesize Schiff bases, which were further cyclized by treating with thioglycolic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an ethyl ester, an acetyl amino group, a sulfanyl group, and a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .

Future Directions

Future research could explore the potential of this compound and similar triazole derivatives in various applications. For instance, they could be investigated for their potential as corrosion inhibitors , or their potential in the development of new antibacterial agents to deal with the escalating problems of microbial resistance .

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h3-11H,2,12,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDISYACXFARBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.